molecular formula C15H19N3OS B5586143 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone

Cat. No.: B5586143
M. Wt: 289.4 g/mol
InChI Key: ZLODHDJSTISHQS-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone is a heterocyclic compound that features a thienopyridine core fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in neurological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-8-10(2)17-14-11(9)12(16)13(20-14)15(19)18-6-4-3-5-7-18/h8H,3-7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODHDJSTISHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCCCC3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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